1-(2-Cyclopropyl-1-methyl-1H-imidazol-5-yl)ethanone
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Overview
Description
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- is a chemical compound that features a unique structure combining an ethanone group with a cyclopropyl and a methyl-substituted imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups are introduced through alkylation reactions. For instance, cyclopropylmethyl bromide can be used to alkylate the imidazole ring in the presence of a strong base like sodium hydride.
Formation of Ethanone Group: The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Nitro or halogenated derivatives of the imidazole ring.
Scientific Research Applications
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can inhibit enzymes that require metal cofactors.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-: Similar structure but with a cyclopentenyl group instead of a cyclopropyl group.
Ethanone, 1-(2-cyclopropyl-1H-imidazol-4-yl)-: Similar structure but with a different substitution pattern on the imidazole ring.
Uniqueness
Ethanone, 1-(2-cyclopropyl-1-methyl-1H-imidazol-5-yl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group can impart rigidity to the molecule, potentially affecting its interaction with biological targets.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2-cyclopropyl-3-methylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-6(12)8-5-10-9(11(8)2)7-3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
JXWVGZARRQNSTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1C)C2CC2 |
Origin of Product |
United States |
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